Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)- is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)- typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and pyrrole derivatives. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzodiazepine core through cyclization of appropriate precursors.
Acylation Reactions: Introduction of the acetyl group using reagents like acetic anhydride or acetyl chloride.
Amidation Reactions: Formation of the ethylamino group through amidation reactions using ethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms, leading to the formation of N-oxides or carbonyl derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand biological processes at the molecular level.
Medicine
The pharmacological properties of benzodiazepines make this compound a candidate for drug development. It may be investigated for its potential therapeutic effects, such as anxiolytic or anticonvulsant activities.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)- likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include neurotransmitter signaling, enzyme inhibition, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Midazolam: A benzodiazepine with rapid onset and short duration of action, used as a sedative.
Uniqueness
Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)- is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These modifications can affect its binding affinity, selectivity, and overall biological activity.
Properties
CAS No. |
83621-98-1 |
---|---|
Molecular Formula |
C17H20N4O2 |
Molecular Weight |
312.37 g/mol |
IUPAC Name |
10-[2-(ethylamino)acetyl]-1,3-dimethyl-5H-pyrrolo[2,3-c][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C17H20N4O2/c1-4-18-9-14(22)21-13-8-6-5-7-12(13)19-17(23)16-15(21)11(2)10-20(16)3/h5-8,10,18H,4,9H2,1-3H3,(H,19,23) |
InChI Key |
CSTYUMCTSVYPCP-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)N1C2=CC=CC=C2NC(=O)C3=C1C(=CN3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.